H-Cys(4-methoxytrityl)-OH

Description

BenchChem offers high-quality H-Cys(4-methoxytrityl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cys(4-methoxytrityl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to S-(4-methoxytrityl)-L-cysteine: Properties and Strategic Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiol Protection in Peptide Synthesis

In the intricate field of peptide and protein synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture and biological function. The thiol group of cysteine presents a unique challenge due to its high nucleophilicity, which can lead to undesirable side reactions such as alkylation, acylation, or oxidation during peptide chain elongation. Consequently, robust and selectively cleavable protecting groups are essential. Among these, the 4-methoxytrityl (Mmt) group stands out for its exceptional acid lability, offering a level of synthetic versatility that is critical for the construction of complex, disulfide-bridged peptides and other modified structures.

This guide provides an in-depth exploration of the chemical properties of S-(4-methoxytrityl)-L-cysteine (H-Cys(Mmt)-OH) and its practical application in modern peptide synthesis, primarily through its Nα-Fmoc protected form, Fmoc-Cys(Mmt)-OH. We will delve into the causality behind its use, provide field-proven experimental protocols, and offer insights into its strategic deployment for advanced drug development and research.

Section 1: Core Chemical and Physical Properties

H-Cys(4-methoxytrityl)-OH is a derivative of the amino acid L-cysteine where the thiol group is protected by a 4-methoxytrityl group. This protection is crucial for its application in peptide synthesis.

Chemical Structure and Identifiers

The foundational characteristics of H-Cys(4-methoxytrityl)-OH are summarized below, providing key data for its identification and use.

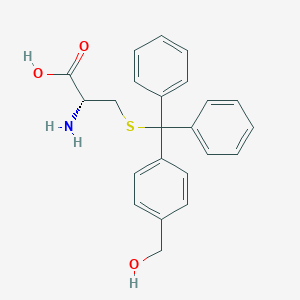

Diagram 1: Chemical Structure of H-Cys(4-methoxytrityl)-OH

A simplified 2D representation of H-Cys(4-methoxytrityl)-OH.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-[[(4-methoxyphenyl)(diphenyl)methyl]sulfanyl]propanoic acid | [1] |

| Synonyms | H-Cys(Mmt)-OH, S-(4-Methoxytrityl)-L-cysteine | [2] |

| CAS Number | 177582-20-6 | [3] |

| Molecular Formula | C₂₃H₂₃NO₃S | [1] |

| Molecular Weight | 393.5 g/mol | [1] |

| Appearance | Typically a white to off-white solid or powder. | |

| Storage Temperature | -15°C | [3] |

Solubility Profile

While quantitative solubility data for H-Cys(Mmt)-OH is not extensively published, the solubility of its Nα-Fmoc protected counterpart, Fmoc-Cys(Mmt)-OH, is well-understood in the context of solid-phase peptide synthesis (SPPS).

| Solvent | Solubility and Use | Reference(s) |

| N,N-Dimethylformamide (DMF) | Highly soluble. A standard solvent for SPPS, used for both coupling reactions and washing steps. However, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group.[4][5] | [4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Highly soluble. Often preferred over DMF for its higher polarity and greater stability, which can improve coupling efficiency, especially for hydrophobic peptides.[4][6] | [4][6] |

| Dichloromethane (DCM) | Soluble. Commonly used as a solvent for the selective deprotection of the Mmt group and for resin swelling.[4] | [4] |

Section 2: The 4-Methoxytrityl (Mmt) Protecting Group in Action

The utility of H-Cys(Mmt)-OH in peptide synthesis is almost exclusively realized through its Nα-Fmoc protected form, Fmoc-Cys(Mmt)-OH . The Mmt group's defining characteristic is its extreme acid sensitivity, which allows for its selective removal under very mild acidic conditions that leave other, more robust acid-labile protecting groups, such as tert-butyl (tBu) and trityl (Trt), intact.[7][8]

The Rationale for Extreme Acid Lability

The methoxy group on one of the phenyl rings of the trityl moiety plays a critical electronic role. By donating electron density into the aromatic system, it stabilizes the resulting carbocation that forms upon acid-catalyzed cleavage. This stabilization significantly lowers the activation energy for deprotection, making the Mmt group approximately 100-fold more acid-labile than the standard trityl (Trt) group. This allows for a high degree of orthogonality in protecting group strategy.

Selective Deprotection: A Step-by-Step Protocol

The selective removal of the Mmt group on-resin is a cornerstone technique for the synthesis of complex peptides, particularly those requiring specific disulfide bond patterns or side-chain modifications.

Protocol 1: On-Resin Selective Deprotection of the Mmt Group

-

Resin Swelling: Swell the peptide-resin thoroughly in dichloromethane (DCM) in a suitable reaction vessel.

-

Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) or triethylsilane (TES) in DCM (v/v).

-

Expertise & Experience: The inclusion of a scavenger such as TIS or TES is critical.[9] Upon cleavage, the Mmt cation is formed, which can re-attach to the thiol or alkylate other sensitive residues like tryptophan. The silane scavenger irreversibly reduces the Mmt cation, preventing these side reactions and driving the deprotection to completion.[10][11]

-

-

Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate gently for 2-3 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation.

-

Iterative Treatment: Drain the solution and repeat the treatment with fresh deprotection cocktail for 2-3 minute intervals until the yellow color is no longer observed upon addition of the cocktail. This typically requires 3-5 cycles.[9]

-

Washing: Thoroughly wash the resin with DCM to remove all traces of TFA and the scavenged Mmt group.

-

Neutralization (Optional but Recommended): Wash the resin with a solution of 1-5% N,N-diisopropylethylamine (DIEA) in DCM or DMF to neutralize any residual acid.

-

Final Washes: Wash the resin extensively with DMF to prepare it for the subsequent reaction, such as disulfide bond formation or side-chain labeling.

Diagram 2: Mmt Deprotection Mechanism

Mechanism of acid-catalyzed Mmt group cleavage and scavenger action.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The true value of H-Cys(Mmt)-OH is realized in Fmoc-based SPPS, where it enables sophisticated synthetic strategies.

General Protocol for Incorporation of Fmoc-Cys(Mmt)-OH

The incorporation of Fmoc-Cys(Mmt)-OH into a growing peptide chain follows standard SPPS protocols.

Protocol 2: Standard Coupling of Fmoc-Cys(Mmt)-OH in SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and perform the initial Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.[12][13]

-

Activation: In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU or HCTU (3-5 equivalents) in DMF. Add a base, typically DIEA (6-10 equivalents).

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 30-60 minutes.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Proceed to the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Strategy for Regioselective Disulfide Bond Formation

A powerful application of Cys(Mmt) is the on-resin formation of specific disulfide bonds in peptides containing multiple cysteine residues. This is achieved by using an orthogonal protecting group combination, such as Mmt and Acetamidomethyl (Acm).

Diagram 3: Orthogonal Disulfide Bond Formation Workflow

Workflow for creating two distinct disulfide bonds using Mmt and Acm protection.

Experimental Workflow:

-

Synthesize the linear peptide on a solid support, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

-

Selectively deprotect the Mmt groups using the mild acid protocol (Protocol 1). The Acm groups remain intact.

-

Form the first disulfide bond by oxidizing the newly freed thiol groups. A variety of on-resin oxidation reagents can be used, such as N-chlorosuccinimide (NCS) or thallium(III) trifluoroacetate.[14][15]

-

Cleave the Acm groups and form the second disulfide bond. This is typically done after the first cyclization, often using iodine in a solvent like methanol.[16]

-

Perform the final cleavage of the peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.

This orthogonal strategy provides precise control over disulfide bridge formation, which is crucial for the synthesis of many therapeutic peptides and proteins that require a specific three-dimensional structure for their activity.

Section 4: Conclusion and Future Outlook

S-(4-methoxytrityl)-L-cysteine, utilized as Fmoc-Cys(Mmt)-OH, is an indispensable tool in the arsenal of the modern peptide chemist. Its key attribute—extreme acid lability—provides a level of finesse and control that is essential for complex synthetic endeavors. The ability to selectively unmask a thiol group on a solid support opens the door to a wide array of modifications, from regioselective disulfide bond formation to the site-specific attachment of labels, linkers, or cytotoxic payloads in the development of antibody-drug conjugates. As the demand for more complex and potent peptide-based therapeutics continues to grow, the strategic and well-understood application of reagents like H-Cys(Mmt)-OH will remain a critical component of innovation and success in the field.

References

-

Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. (n.d.). Biotage. [Link]

-

An Effective Method of On-Resin Disulfide Bond Formation in Peptides. (n.d.). ElectronicsAndBooks. [Link]

-

N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. (2013). ACS Publications - Organic Letters. [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). MDPI. [Link]

-

A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2014). ResearchGate. [Link]

-

Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. (1996). PubMed. [Link]

-

Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides. (n.d.). PMC - NIH. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications - Organic Process Research & Development. [Link]

-

Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (2014). ResearchGate. [Link]

-

(a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... (n.d.). ResearchGate. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. [Link]

-

The Role of Triethylsilane in Modern Organic Synthesis: A Focus on Reduction and Deprotection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247. (n.d.). PubChem - NIH. [Link]

-

One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). PMC - NIH. [Link]

-

Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). Semantic Scholar. [Link]

-

Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). The University of Manchester - Research Explorer. [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec Peptides. [Link]

-

177582-20-6 | H-CYS(MMT)-OH. (n.d.). Next Peptide. [Link]

-

Fmoc-Cys(Mmt)-OH [177582-21-7]. (n.d.). Aapptec Peptides. [Link]

-

The Chemical Profile of Fmoc-Cys(MMt)-OH: Purity and Applications. (n.d.). Fmoc Amino Acids. [Link]

-

How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. [Link]

-

Chemical Synthesis of Torenia Plant Pollen Tube Attractant Proteins by KAHA Ligation. (n.d.). University of Vienna. [Link]

Sources

- 1. H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 177582-20-6 | H-CYS(MMT)-OH | Next Peptide [nextpeptide.com]

- 3. CYSTEINE(4-METHOXYTRITYL)-OH | 177582-20-6 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. biotage.com [biotage.com]

- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptidetherapeutics.org [peptidetherapeutics.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Stability and Handling of H-Cys(4-methoxytrityl)-OH

Ensuring the Integrity of a Critical Reagent in Advanced Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Lynchpin of Controlled Cysteine Chemistry

In the intricate world of solid-phase peptide synthesis (SPPS), particularly under Fmoc/tBu strategies, the precise and orthogonal protection of reactive side chains is paramount. H-Cys(4-methoxytrityl)-OH, often referred to as Cys(Mmt)-OH (when the N-terminus is unprotected) or more commonly in its Fmoc-protected form, Fmoc-Cys(Mmt)-OH, stands as a cornerstone reagent for introducing cysteine residues. Its utility is defined by the unique properties of the 4-methoxytrityl (Mmt) group, which provides robust protection for the nucleophilic thiol side chain while allowing for its selective removal under exceptionally mild acidic conditions.[1][2]

This strategic advantage enables complex synthetic routes, such as on-resin disulfide bond formation, without disturbing other acid-labile protecting groups like tert-butyl (tBu) or even the more robust trityl (Trt) group.[1][2][3] However, the very lability that makes the Mmt group so valuable also renders the reagent susceptible to degradation if not stored and handled with the rigor and understanding it demands.

This guide moves beyond simple storage temperature recommendations. As field-proven scientists, we understand that true experimental success lies in grasping the underlying chemical principles. Here, we will dissect the causality behind the stability profile of H-Cys(4-methoxytrityl)-OH, provide validated protocols for its storage and handling, and establish a self-validating system for quality control, ensuring the integrity of your starting material and the success of your synthesis.

Chapter 1: The Chemical Nature of the 4-Methoxytrityl (Mmt) Group

The functionality of H-Cys(4-methoxytrityl)-OH is dictated by the Mmt protecting group. Structurally, it is a triphenylmethyl (trityl) group bearing a methoxy substituent at the para position of one of the phenyl rings.

This seemingly minor modification has profound electronic effects. The methoxy group is an electron-donating group, which stabilizes the trityl carbocation intermediate formed during acid-catalyzed cleavage. This stabilization significantly lowers the activation energy required for deprotection, making the Mmt group far more acid-sensitive than its parent trityl (Trt) group.[1]

Key Mechanistic Insight: The cleavage of the Mmt group proceeds via an SN1-type mechanism initiated by protonation of the sulfur atom. The subsequent departure of the thiol creates a resonance-stabilized 4-methoxytrityl carbocation. The stability of this cation is the primary reason for the group's high acid lability.

It is this enhanced lability that allows for its selective removal with very dilute concentrations of trifluoroacetic acid (TFA), typically 0.5-1% in dichloromethane (DCM).[1][3][4][5][6][7] Under these conditions, other protecting groups like tBu and Trt remain fully intact, providing the essential orthogonality for advanced synthetic strategies.[1][3][6]

Chapter 2: Critical Factors Influencing Stability

The integrity of solid H-Cys(4-methoxytrityl)-OH is threatened by three primary environmental factors: Acidity, Oxidation, and Temperature. Understanding and mitigating these factors is non-negotiable for maintaining the reagent's purity and reactivity.

2.1 Acidity and pH

The Mmt group is highly susceptible to cleavage by acid.[1][8] While this is desirable during planned deprotection steps, accidental exposure to acidic contaminants during storage or handling can lead to premature deprotection.

-

Atmospheric Contaminants: Acidic gases in the laboratory atmosphere (e.g., HCl, TFA vapors) can settle on the solid reagent, causing slow degradation at the surface.

-

Moisture: Hygroscopic by nature, the reagent can absorb atmospheric moisture.[9] This moisture can dissolve acidic impurities, creating micro-environments where acid-catalyzed hydrolysis can occur.

2.2 Oxidation

The free thiol group of cysteine is highly prone to oxidation, primarily forming disulfide-bonded dimers (cystine). While the Mmt group provides protection, any premature deprotection immediately exposes a vulnerable thiol.

-

Atmospheric Oxygen: In the presence of oxygen, the newly exposed thiol can readily oxidize.[9] This is a critical failure mode, as the resulting dimer represents a significant impurity that can terminate peptide chain growth or lead to undesired byproducts.

-

Chain Reaction: The degradation can be self-propagating. A small amount of Mmt cleavage exposes thiols, which can then participate in redox reactions, potentially accelerating the degradation of the bulk material.

2.3 Temperature

Chemical degradation reactions, including hydrolysis and oxidation, are accelerated at higher temperatures. While the solid material is more stable than solutions, ambient temperature fluctuations can be detrimental over the long term.

-

Kinetic Acceleration: Storing the reagent at room temperature increases the kinetic energy of the molecules, raising the probability that degradation reactions will overcome their activation energy barrier.[10]

-

Freeze-Thaw Cycles: For solutions, repeated freeze-thaw cycles should be avoided as they can degrade the peptide.[10] While less critical for the solid amino acid, it's a principle of good practice that underscores the importance of stable storage conditions.

}

Figure 1. Logical diagram of factors leading to the degradation of H-Cys(Mmt)-OH.

Chapter 3: Validated Storage and Handling Protocols

Adherence to a strict storage and handling protocol is the most effective strategy to preserve the integrity of H-Cys(4-methoxytrityl)-OH. These protocols are designed to create a self-validating system by minimizing exposure to the degradation factors identified above.

3.1 Storage Conditions

The primary goal of storage is to provide a cold, dry, and inert environment.

| Condition | Recommendation | Rationale |

| Long-Term | -20°C or colder, under an inert atmosphere (Argon or Nitrogen). [11][12][13] The original manufacturer's container, preferably sealed, should be used. For repackaged material, use vials with PTFE-lined caps. | Sub-zero temperatures drastically reduce the rate of all chemical degradation pathways.[10] An inert atmosphere displaces oxygen and moisture, directly preventing oxidation and minimizing potential acid-catalyzed hydrolysis.[14][15][16] |

| Short-Term | 2-8°C in a desiccator. [17] This is suitable for material that will be used within a few weeks. The container must be tightly sealed. | Refrigeration slows degradation compared to ambient temperature. The desiccator provides a crucial moisture-free environment to prevent hydrolysis. |

| In-Use (Benchtop) | Allow the container to equilibrate to room temperature in a desiccator before opening. [9][11] Minimize the time the container is open. Purge with inert gas before re-sealing if possible. | This is a critical, often overlooked step. Opening a cold vial causes atmospheric moisture to condense on the cold solid, introducing water directly into the product.[9][11] Equilibration prevents this condensation. |

3.2 Experimental Protocol: Weighing and Dispensing

This protocol is designed for handling air- and moisture-sensitive reagents and should be followed rigorously.[14][15][16][18]

-

Preparation: Place the sealed container of H-Cys(Mmt)-OH and a secondary, sealable container (e.g., a clean, dry flask) inside a desiccator. Allow the primary container to warm to ambient laboratory temperature (approx. 30-60 minutes).

-

Inert Environment: Perform all subsequent steps inside a fume hood or, for maximum protection, a glove box with a positive pressure of Argon or Nitrogen.[18]

-

Dispensing:

-

Quickly open the primary container.

-

Using a clean, dry spatula, weigh the desired amount of the reagent onto weigh paper and transfer it promptly to the secondary container.[18]

-

Do not return any unused material to the primary container.

-

-

Resealing:

-

Wipe the threads of the primary container with a lint-free cloth (e.g., Kimwipe) to ensure a tight seal.

-

If available, briefly purge the headspace of the container with a gentle stream of Argon or Nitrogen.

-

Tightly reseal the cap. Reinforce the seal with Parafilm for long-term storage.

-

-

Storage Return: Immediately return the primary container to its recommended storage condition (-20°C or 2-8°C).

}

Figure 2. Recommended workflow for handling solid H-Cys(Mmt)-OH.

Chapter 4: Quality Control and Purity Assessment

Trust, but verify. The integrity of your synthesis depends on the purity of your starting materials. A simple analytical check upon receiving a new batch or after extended storage is a hallmark of robust science. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[4][5][17][19][20]

4.1 Identifying Degradation Products

-

Mmt Cleavage: The primary degradation product will be H-Cys-OH (or its Fmoc-protected version if starting with Fmoc-Cys(Mmt)-OH). This compound is significantly more polar and will have a much shorter retention time on a reverse-phase HPLC column.

-

Oxidation: The formation of the disulfide dimer will result in a new peak, typically with a retention time different from the parent compound.

4.2 Experimental Protocol: HPLC Purity Analysis

This is a general-purpose method suitable for assessing the purity of Fmoc-Cys(Mmt)-OH.

-

Sample Preparation:

-

Accurately prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile or a 1:1 mixture of Acetonitrile:Water.

-

Sonicate briefly to ensure complete dissolution.

-

-

HPLC Conditions:

| Parameter | Specification |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 or 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm (for Fmoc group) |

| Injection Volume | 10 µL |

-

Data Interpretation:

-

Pristine Sample: A high-purity sample (>98%) will show a single major peak.[4][17][19]

-

Degraded Sample: The presence of significant secondary peaks, particularly early-eluting polar peaks, indicates Mmt cleavage. The purity is calculated based on the area-under-the-curve percentage of the main peak. Any batch with purity below 95% should be regarded with suspicion and may not be suitable for critical applications.

-

Conclusion: A Foundation of Quality

H-Cys(4-methoxytrityl)-OH is an enabling reagent for modern peptide chemistry, but its high reactivity demands commensurate respect in its storage and handling. By understanding its inherent acid lability and susceptibility to oxidation, researchers can implement protocols that safeguard its integrity. The core principles are simple but non-negotiable: keep it cold, keep it dry, and keep it inert. Integrating routine quality control via HPLC transforms this best practice into a self-validating system, ensuring that every synthesis begins with a foundation of quality and maximizing the probability of a successful outcome.

References

-

Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

-

Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

-

Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. (n.d.). Tufts University. Retrieved from [Link]

-

The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. Retrieved from [Link]

-

Alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group. (2025, August 6). Request PDF. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Fmoc-Cys(Mmt)-OH [177582-21-7]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

-

Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech. Retrieved from [Link]

-

The Chemical Profile of Fmoc-Cys(MMt)-OH: Purity and Applications. (n.d.). Hopax. Retrieved from [Link]

-

Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Strategic Advantage of Mmt Protection in Fmoc-Cys(Mmt)-OH for Peptide Synthesis. (n.d.). Iris Biotech. Retrieved from [Link]

-

Fmoc-Cys(MMt)-OH CAS 177582-21-7 Assay >99.0% (HPLC) Factory. (n.d.). Ruifu Chemical. Retrieved from [Link]

-

Fmoc-Cys(Mmt)-OH. (n.d.). CEM Corporation. Retrieved from [Link]

-

Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148-153. Retrieved from [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. cblpatras.gr [cblpatras.gr]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-Cys(Mmt)-OH [cem.com]

- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bachem.com [bachem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. peptide.com [peptide.com]

- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 13. Fmoc-Cys(Mmt)-OH, 177582-21-7 | BroadPharm [broadpharm.com]

- 14. web.mit.edu [web.mit.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. Fmoc-Cys(4-methoxytrityl)-OH = 98 HPLC 177582-21-7 [sigmaaldrich.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Fmoc-Cys(4-methoxytrityl)-OH = 98 HPLC 177582-21-7 [sigmaaldrich.com]

- 20. ruifuchem.com [ruifuchem.com]

Role of H-Cys(4-methoxytrityl)-OH in orthogonal peptide synthesis strategy

An In-depth Technical Guide: The Strategic Role of H-Cys(4-methoxytrityl)-OH in Orthogonal Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise construction of disulfide bonds is a critical determinant in the synthesis of structurally and functionally accurate peptides and proteins. This is particularly true for a significant class of therapeutics and research molecules whose biological activity is contingent on a specific disulfide-linked architecture. This technical guide provides a deep dive into the strategic application of H-Cys(4-methoxytrityl)-OH, a cornerstone reagent in modern orthogonal peptide synthesis. We will elucidate the chemical principles that govern the utility of the 4-methoxytrityl (Mmt) protecting group, detail its selective cleavage, and present its application in the controlled formation of disulfide bridges. This document is designed to be a practical and authoritative resource, offering field-proven insights and detailed protocols for scientists at the forefront of peptide research and drug development.

The Principle of Orthogonality in Multi-Cysteine Peptide Synthesis

The synthesis of peptides containing multiple cysteine residues poses a formidable challenge: controlling the promiscuous oxidation of thiol side chains to form specific, predetermined disulfide bonds. An uncontrolled oxidation of a linear peptide with multiple free cysteines will invariably lead to a heterogeneous mixture of disulfide isomers, a scenario that is synthetically inefficient and often results in biologically inactive molecules.

The solution to this challenge lies in the concept of orthogonal protection .[1][2] This strategy employs a suite of protecting groups for the cysteine thiol, each removable under a unique set of chemical conditions that do not affect the others.[1][3] This allows for the sequential and regioselective deprotection of specific cysteine pairs for controlled disulfide bond formation. The 4-methoxytrityl (Mmt) group is a pivotal component of this strategy, particularly within the widely used Fmoc solid-phase peptide synthesis (SPPS) framework.[4][5]

The Chemical Basis of the Mmt Group's Utility

The 4-methoxytrityl (Mmt) group is a derivative of the trityl (Trt) group, distinguished by a methoxy substituent on one of the phenyl rings. This seemingly minor modification has profound implications for its chemical properties and, consequently, its synthetic applications.

-

Enhanced Acid Lability: The Mmt group is characterized by its high sensitivity to acidic conditions.[6] It is significantly more acid-labile than the parent Trt group and can be quantitatively cleaved using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in the range of 0.5-2%.[5][6][7][8][9] This heightened sensitivity is due to the electron-donating nature of the methoxy group, which stabilizes the carbocation intermediate formed during acid-mediated cleavage.[10]

-

True Orthogonality in Fmoc SPPS: The Mmt group's deprotection conditions are orthogonal to the standard procedures in Fmoc SPPS. It is stable to the basic conditions (typically 20-30% piperidine in DMF) used for the removal of the Nα-Fmoc group.[11] Furthermore, its removal with dilute TFA does not affect more robust, acid-labile side-chain protecting groups such as tert-butyl (tBu), Boc, or even the Trt group (though caution is advised to prevent partial Trt removal).[7][11][12] This differential lability is the key to its strategic deployment.

Data Presentation: Comparative Acid Lability of Cysteine Protecting Groups

The following table provides a comparative overview of the conditions required for the cleavage of common acid-labile cysteine protecting groups, illustrating the unique position of the Mmt group.

| Protecting Group | Typical Cleavage Conditions | Relative Acid Lability | Orthogonality to Fmoc Deprotection |

| 4-Methoxytrityl (Mmt) | 0.5-2% TFA in DCM [5][7][8] | Very High | Yes |

| Trityl (Trt) | >10% TFA in DCM | High | Yes |

| Diphenylmethyl (Dpm) | 60-90% TFA in DCM[13] | Moderate | Yes |

| tert-Butyl (tBu) | Strong acids (e.g., HF) | Low | Yes |

Experimental Workflow: On-Resin Regioselective Disulfide Bond Formation

This section outlines a validated, step-by-step protocol for the selective deprotection of a Cys(Mmt) residue and the subsequent on-resin formation of the first disulfide bond in a multi-cysteine peptide.

Objective: To form the first of two disulfide bonds in a resin-bound peptide with the sequence ...Cys(Mmt)...Cys(Acm)...Cys(Mmt)...Cys(Acm)... where the first bond is between the two Mmt-protected cysteines.

Materials:

-

Peptide-resin with orthogonally protected cysteine residues.

-

Deprotection Solution: 1% TFA, 5% Triisopropylsilane (TIS) in DCM.

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Oxidation Solution: 1 equivalent of N-chlorosuccinimide (NCS) in DMF.

-

Washing Solvents: DCM, DMF (peptide synthesis grade).

Protocol:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

-

Selective Mmt Deprotection:

-

Drain the DCM and add the Deprotection Solution to the resin.

-

Agitate for 10 minutes at room temperature. Repeat this step four times.[14] The appearance of a characteristic yellow-orange color indicates the release of the Mmt cation.

-

Wash the resin thoroughly with DCM (3x), followed by the Neutralization Solution (2x), and finally with DMF (3x).

-

-

On-Resin Disulfide Bond Formation:

-

Add the Oxidation Solution (NCS in DMF) to the resin.

-

Agitate the mixture for 5 minutes at 50°C.[14]

-

Monitor the reaction for the absence of free thiols using the Ellman's test.

-

Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x).

-

-

Subsequent Steps: The resin now contains the peptide with the first disulfide bond formed and the remaining Cys(Acm) residues still protected. The synthesis can proceed to the formation of the second disulfide bond after cleavage from the resin or further on-resin manipulations.

Visualization of the Orthogonal Strategy

The following diagram, rendered in DOT language, illustrates the logical flow of an orthogonal synthesis strategy for a peptide with two disulfide bonds, leveraging the unique properties of the Mmt protecting group.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. cblpatras.gr [cblpatras.gr]

- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. digital.csic.es [digital.csic.es]

- 14. peptidetherapeutics.org [peptidetherapeutics.org]

Methodological & Application

Application Note: Strategic Use of H-Cys(4-methoxytrityl)-OH for Regioselective Disulfide Bond Formation in Complex Peptides

Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis

Cysteine, with its reactive thiol side chain, is a cornerstone of peptide and protein structure and function. The formation of disulfide bonds between cysteine residues is paramount in defining the three-dimensional structure, stability, and biological activity of many therapeutic peptides and proteins.[1][2] However, the very reactivity that makes the thiol group so valuable also presents a significant challenge during chemical peptide synthesis. Unprotected thiols are prone to a variety of side reactions, including alkylation and oxidation, which can lead to impurities and failed syntheses.[1][2]

To overcome these challenges, the thiol group must be "protected" during solid-phase peptide synthesis (SPPS).[3] The strategic selection of cysteine protecting groups is especially critical when synthesizing peptides with multiple disulfide bonds. To ensure the correct connectivity, a strategy of orthogonal protection is employed. This involves using a combination of protecting groups that can be selectively removed under different, non-interfering conditions, allowing for the stepwise and regioselective formation of each disulfide bridge.[1][4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of H-Cys(4-methoxytrityl)-OH (Cys(Mmt)) in combination with other common cysteine protecting groups, namely S-acetamidomethyl (Acm) and S-trityl (Trt). We will delve into the chemical logic behind this orthogonal strategy and provide detailed, field-proven protocols for the selective deprotection of Mmt and subsequent regioselective disulfide bond formation.

The Orthogonal Set: A Comparative Analysis of Mmt, Acm, and Trt Protecting Groups

The success of a regioselective disulfide bond formation strategy hinges on the differential lability of the chosen protecting groups. The Mmt, Acm, and Trt groups form a powerful orthogonal set due to their distinct cleavage mechanisms and conditions.

| Protecting Group | Chemical Structure | Cleavage Conditions | Key Advantages |

| 4-Methoxytrityl (Mmt) | 4-MeO-C(Ph)₂- | Highly acid-labile; selectively removed with 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7][8][9][10] | Enables on-resin deprotection for the first disulfide bond formation without affecting other acid-labile groups like Boc or Trt.[11] |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable to acidic and basic conditions of SPPS. Removed by oxidative methods, typically with iodine (I₂) or mercury(II) acetate.[12][13] | Provides an orthogonal cleavage pathway to the acid-labile Mmt and Trt groups, allowing for the formation of a second disulfide bond. |

| Trityl (Trt) | -C(Ph)₃ | Acid-labile, but requires stronger acidic conditions than Mmt. Typically removed during the final global deprotection and cleavage from the resin with a high concentration of TFA (e.g., 95%).[12][14] | Cost-effective and suitable for protecting cysteines that will form the final disulfide bond or remain as free thiols after cleavage. |

The significantly higher acid lability of the Mmt group compared to the Trt group is the cornerstone of this strategy.[7][9] The electron-donating methoxy group on the trityl scaffold stabilizes the carbocation intermediate formed during acid-catalyzed cleavage, making the Mmt group susceptible to removal by very dilute acid.[15] This allows for the selective exposure of a specific pair of cysteine thiols for the first disulfide bond formation while other cysteine residues remain protected.

Experimental Workflow for Regioselective Disulfide Bond Formation

The following diagram illustrates the general workflow for synthesizing a peptide with two regioselectively formed disulfide bonds using the Mmt, Acm, and Trt orthogonal protection strategy.

Figure 1. General workflow for regioselective disulfide bond formation.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: On-Resin Selective Deprotection of Cys(Mmt)

This protocol describes the selective removal of the Mmt group from a peptide-resin in the presence of Acm and Trt protected cysteines.

Materials:

-

Mmt-protected peptidyl-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[7][9]

-

Deprotection Cocktail: 1-2% TFA (v/v) and 1-5% TIS (v/v) in DCM. Prepare fresh.

-

Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel with a sintered glass filter

Procedure:

-

Swell the Mmt-protected peptidyl-resin in DCM in the reaction vessel for 20-30 minutes.

-

Drain the DCM.

-

Add the freshly prepared deprotection cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the resin at room temperature. The deprotection can often be monitored visually by the appearance of a yellow-orange color from the Mmt cation.

-

The reaction time is typically short, ranging from 2 to 30 minutes.[7] It is recommended to perform a time-course experiment for your specific peptide to determine the optimal deprotection time. For a more robust procedure, repeat the treatment with fresh deprotection cocktail 2-3 times for 10-15 minutes each.[16]

-

After complete deprotection (disappearance of the Mmt group as monitored by a suitable test, e.g., a small-scale cleavage and LC-MS analysis), drain the deprotection solution.

-

Wash the resin thoroughly with DCM (5-6 times) to remove all traces of acid and scavenger.

-

Wash the resin with DMF (3-4 times) to prepare for the subsequent on-resin oxidation step.

Protocol 2: On-Resin Disulfide Bond Formation via Iodine Oxidation

This protocol describes the formation of the first disulfide bond between the newly deprotected cysteine residues.

Materials:

-

Peptidyl-resin with deprotected cysteine thiols

-

DMF, peptide synthesis grade

-

Iodine (I₂)

-

Methanol (MeOH) or N-Methylpyrrolidone (NMP)

-

Oxidation Solution: 0.1 M I₂ in DMF or a mixture of DMF/MeOH. Prepare fresh and protect from light.

-

Ascorbic acid solution (5% w/v in water) for quenching (optional, for solution-phase work)

Procedure:

-

Swell the resin from Protocol 1 in DMF.

-

Drain the DMF and add the freshly prepared iodine solution to the resin. Use a sufficient volume to cover the resin completely.

-

Gently agitate the mixture at room temperature for 1-2 hours. The progress of the oxidation can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the oxidation is complete, drain the iodine solution.

-

Wash the resin extensively with DMF until the filtrate is colorless.

-

Wash the resin with DCM (3-4 times) and dry it under a stream of nitrogen if the synthesis is to be paused.

Protocol 3: On-Resin Acm Deprotection and Second Disulfide Bond Formation

This protocol details the removal of the Acm group and the simultaneous formation of the second disulfide bond.

Materials:

-

Peptidyl-resin with one disulfide bond and Acm-protected cysteines

-

Iodine (I₂)

-

Solvents such as DMF, NMP, or a mixture of aqueous acetic acid and methanol. The choice of solvent can influence the reaction rate.

-

Oxidation Solution: A solution of iodine (typically 5-10 equivalents per Acm group) in a suitable solvent.

Procedure:

-

Swell the peptidyl-resin in the chosen solvent system.

-

Add the iodine solution to the resin.

-

Agitate the mixture at room temperature. The reaction can take from a few hours to overnight. Monitor the reaction progress by LC-MS analysis of a cleaved sample.

-

Upon completion, drain the reaction solution.

-

Wash the resin thoroughly with the reaction solvent to remove excess iodine, followed by washes with DMF and DCM.

Figure 2. Stepwise protocol for two regioselective disulfide bonds.

Protocol 4: Final Cleavage and Global Deprotection

This final step cleaves the peptide from the solid support and removes all remaining side-chain protecting groups, including Trt.

Materials:

-

Fully folded peptidyl-resin

-

TFA

-

TIS

-

Water

-

1,2-Ethanedithiol (EDT) (optional, to maintain a reducing environment for free thiols)[14]

-

Cleavage Cocktail (e.g., Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. The composition should be optimized based on the peptide sequence.[14] A standard cocktail is 95% TFA, 2.5% TIS, 2.5% Water.[14]

-

Cold diethyl ether

Procedure:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls. At each critical step—post-Mmt deprotection, after the first oxidation, and after the second oxidation—it is imperative to perform a small-scale cleavage of a resin sample. The resulting peptide should be analyzed by LC-MS to confirm the expected mass change corresponding to the removal of the protecting group and the formation of the disulfide bond (a mass decrease of 2 Da per disulfide bond formed). This iterative analysis ensures that each step has proceeded to completion before moving to the next, thereby preventing the accumulation of difficult-to-separate impurities in the final product.

Conclusion

The strategic combination of H-Cys(4-methoxytrityl)-OH with other orthogonally protected cysteine derivatives like Cys(Acm) and Cys(Trt) provides a robust and reliable method for the synthesis of complex peptides with multiple, regioselectively defined disulfide bonds. The high acid lability of the Mmt group is the key feature that allows for a stepwise and controlled approach to disulfide bridge formation directly on the solid support. By following the detailed protocols and validation checkpoints outlined in this application note, researchers can confidently tackle the synthesis of challenging cysteine-rich peptides, advancing the frontiers of peptide-based therapeutics and biochemical research.

References

- Bulleid, N. J., & Ellgaard, L. (2011). Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. Organic Letters, 5(16), 2955-2957.

- Maruyama, K., et al. (2003). Regioselective Formation, Using Orthogonal Cysteine Protection, of an r-Conotoxin Dimer Peptide Containing Four Disulfide Bonds. American Chemical Society.

- BenchChem. (2025). A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.

- de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9565-9633.

- Wikipedia contributors. (2023, December 22). Peptide synthesis. In Wikipedia, The Free Encyclopedia.

- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.

- Wobble, B. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Kumar, A., & Sharma, A. K. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.

- Kumar, S., et al. (2025).

- Pearson, D., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.

- Farnsworth, D. (2023). Optimizing the removal of an ACM protecting group. Biotage.

- AAPPTec. (n.d.).

- Muttenthaler, M., et al. (2010). Disulfide-Based Protecting Groups for the Cysteine Side Chain.

- Teixeira, J. M., et al. (2019). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed.

- Chen, C. W., et al. (2018). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Coin, I., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.

- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

- Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC - PubMed Central.

- Creative Peptides. (n.d.). The Strategic Advantage of Mmt Protection in Fmoc-Cys(Mmt)-OH for Peptide Synthesis.

- Kember, M. C., et al. (2001). Process for the deprotection of protected thiols.

- Farnsworth, D. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.

- Phelps, C., & Lee, D. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.

- G-López, M., et al. (n.d.).

- Kadereit, D., et al. (2001).

- Springer Nature Experiments. (n.d.). Synthesis of Cyclic Disulfide-Rich Peptides.

- Brimble, M. A., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH.

- Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. PubMed.

- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.

- Kadereit, D., et al. (2001).

- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

- Aapptec. (n.d.). Fmoc-Cys(Mmt)-OH [177582-21-7].

- Sigma-Aldrich. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH = 98 HPLC 177582-21-7.

- Bachem. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH.

- ResearchGate. (n.d.). (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... | Download Scientific Diagram.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. biotage.com [biotage.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. biotage.com [biotage.com]

Application Notes & Protocols: Strategic Use of H-Cys(4-methoxytrityl)-OH in the Synthesis of Therapeutic Peptides

Abstract

The strategic incorporation of cysteine residues is paramount in the development of many therapeutic peptides, primarily due to their unique ability to form disulfide bridges that define conformational stability and biological activity. The success of synthesizing complex, multi-cysteine peptides hinges on a robust protecting group strategy. This guide provides an in-depth analysis of H-Cys(4-methoxytrityl)-OH, a key building block in modern Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the chemical rationale for employing the 4-methoxytrityl (Mmt) protecting group, its strategic advantages, and provide detailed, field-proven protocols for its incorporation and selective deprotection, enabling advanced applications such as regioselective disulfide bond formation and site-specific side-chain modifications.

Introduction: The Central Role of Cysteine and the Mmt Protecting Group

Cysteine's thiol side chain is a focal point of chemical reactivity within a peptide sequence. While this reactivity is essential for forming structurally critical disulfide bonds, it also presents a significant challenge during synthesis, as the thiol is prone to undesired oxidation and alkylation.[1] Effective protection of the cysteine sulfhydryl group is therefore mandatory.[2]

The ideal protecting group should be stable throughout the iterative steps of peptide chain elongation but selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage. The 4-methoxytrityl (Mmt) group has emerged as a superior choice for this purpose due to its pronounced acid lability.[3][4] Unlike the more robust trityl (Trt) or tert-butyl (tBu) groups, the Mmt group can be cleaved under exceptionally mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This remarkable sensitivity provides a crucial level of orthogonality, which is the cornerstone of synthesizing complex therapeutic peptides such as those with multiple, defined disulfide bridges or those requiring on-resin, site-specific modifications.[7][8][9]

The Mmt Advantage: A Comparative Overview

The choice of a cysteine protecting group is a critical decision in the design of a synthetic peptide strategy.[8] The Mmt group offers a unique combination of properties that make it highly advantageous for specific, advanced applications.

| Protecting Group | Cleavage Conditions | Orthogonality & Key Applications |

| 4-Methoxytrityl (Mmt) | Highly acid-labile (e.g., 1-2% TFA in DCM) [4][5] | Excellent. Enables selective on-resin deprotection in the presence of tBu, Trt, Acm, etc. Ideal for regioselective disulfide bond formation and side-chain modifications.[1][2][8] |

| Trityl (Trt) | Acid-labile (Standard TFA cleavage cocktail, e.g., 95% TFA)[8] | Moderate. Removed during final cleavage. Not suitable for on-resin manipulations requiring a free thiol. |

| tert-Butyl (tBu) | Strong acid (HF) or aggressive TFA cocktails with scavengers[4] | High. Stable to standard TFA cleavage. Useful for purifying protected peptides, but requires separate, harsh deprotection steps. |

| Acetamidomethyl (Acm) | Requires specific reagents like iodine or mercury(II) acetate[4][8] | High. Orthogonal to acid-labile groups. Often used in combination with other groups for forming multiple disulfide bonds. |

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for the successful incorporation and manipulation of H-Cys(Mmt)-OH in Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-Cys(Mmt)-OH into a Peptide Sequence

This protocol outlines the standard procedure for coupling Fmoc-Cys(Mmt)-OH to a growing peptide chain on a solid support.

A. Rationale: The Fmoc group on the α-amine is base-labile and is removed with piperidine to allow for the next amino acid coupling. The coupling itself is mediated by an activating agent (e.g., HBTU/HOBt) to form a highly reactive ester that readily reacts with the free N-terminal amine of the resin-bound peptide. A hindered base like DIPEA is used to maintain basic conditions necessary for the reaction without prematurely cleaving the Fmoc group.

B. Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Cys(Mmt)-OH (3-5 equivalents relative to resin loading)

-

Coupling reagents: HBTU (3-5 eq.), HOBt (3-5 eq.) or equivalents like HATU

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

C. Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH, HBTU, and HOBt in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mmt Group

This protocol is central to the strategic use of H-Cys(Mmt)-OH, enabling subsequent on-resin modifications.

A. Rationale: The high acid lability of the Mmt group allows for its removal with a dilute solution of TFA (typically 1-2%) in DCM. T[3][4]his condition is mild enough to leave other acid-labile protecting groups, such as Boc and Trt, as well as the resin linkage (for most resins), intact. T[6][10]he addition of a carbocation scavenger, like triisopropylsilane (TIS), is crucial. D[3]uring acid-mediated cleavage, the Mmt group is released as a stable Mmt cation, which can re-attach to the free thiol or alkylate other sensitive residues like tryptophan. TIS effectively quenches this cation, preventing side reactions.

[8]B. Materials:

-

Mmt-protected peptide-resin

-

Deprotection Solution: 1-2% TFA (v/v) and 5% TIS (v/v) in DCM.

-

Washing Solvents: DCM, DMF

-

Nitrogen gas for drying

C. Step-by-Step Methodology:

-

Resin Preparation: Swell the Mmt-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Initial Treatment: Drain the DCM. Add the Deprotection Solution to the resin (e.g., 10 mL per gram of resin).

-

Reaction: Agitate the resin gently for 2 minutes. A yellow-orange color may be observed as the Mmt cation is released.

-

Drain: Drain the deprotection solution.

-

Repeat Treatment: Repeat steps 2-4 between 5 to 10 times, with each treatment lasting 2 minutes, to ensure complete removal of the Mmt group. T[3][11]he disappearance of the colored solution upon addition of fresh reagent can indicate the reaction is nearing completion.

-

Thorough Washing: Wash the resin extensively with DCM (5-7 times) to remove all traces of TFA and TIS.

-

Final Wash: Wash the resin with DMF (3 times). The resin now contains a peptide with a free cysteine thiol, ready for subsequent modification (e.g., cyclization, alkylation).

D. Workflow Diagram:

Caption: On-resin selective deprotection of the Mmt group.

Application: Regioselective Disulfide Bond Formation

A primary application of H-Cys(Mmt)-OH is the synthesis of peptides with multiple, defined disulfide bridges. By using an orthogonal protecting group pair, such as Mmt and Acm, one can selectively form one disulfide bond on-resin before proceeding to form the second after final cleavage.

A. Strategy:

-

Synthesize the peptide chain incorporating Cys(Mmt) and Cys(Acm) at the desired positions.

-

Selectively deprotect the two Cys(Mmt) residues on-resin using Protocol 2.

-

Perform on-resin oxidation (e.g., using N-chlorosuccinimide (NCS) or iodine in DMF) to form the first disulfide bond. 4[7][8]. Cleave the peptide from the resin using a standard TFA cocktail. The Cys(Acm) residues remain protected.

-

Purify the partially cyclized peptide.

-

Remove the Acm groups and form the second disulfide bond in solution.

B. Logical Workflow Diagram:

Caption: Strategy for regioselective disulfide bond formation.

Conclusion

H-Cys(4-methoxytrityl)-OH is an indispensable tool for the synthesis of complex therapeutic peptides. Its key feature—the highly acid-labile Mmt protecting group—provides the essential orthogonality required for sophisticated synthetic strategies, including on-resin cyclization and site-specific modification. The protocols and strategies detailed in this guide offer a robust foundation for researchers and drug development professionals to leverage the full potential of this versatile amino acid derivative, enabling the efficient and reliable production of next-generation peptide therapeutics.

References

-

CEM Corporation. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Available from: [Link]

-

Boutureira, O., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9657-9733. Available from: [Link]

-

Karampelas, T., Mourtas, S., Gatos, D., & Barlos, K. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 24(22), 4173. Available from: [Link]

-

Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Available from: [Link]

-

Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International journal of peptide and protein research, 47(3), 148–153. Available from: [Link]

-

Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in experimental medicine and biology, 611, 163–164. Available from: [Link]

-

Garcia-Martin, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3465-3474. Available from: [Link]

-

Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in chemistry, 8, 592484. Available from: [Link]

-

Zhang, Y. (2020). De novo discovery of bioactive disulfide-rich peptides by means of in vitro selection. Doctoral Dissertation, The University of Tokyo. Available from: [Link]

-

Aapptec. Fmoc-Cys(Mmt)-OH [177582-21-7]. Available from: [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. digital.csic.es [digital.csic.es]

- 6. peptide.com [peptide.com]

- 7. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Deprotection of the M-M-T Group

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in chemical synthesis. This guide focuses on a frequent and frustrating issue: the premature loss of the Monomethoxytrityl (Mmt) protecting group.

The Mmt group is a valuable tool for protecting primary amines and hydroxyls, prized for its selective removal under very mild acidic conditions.[1][2][3] However, this high acid sensitivity is also its primary vulnerability. Unintentional exposure to acidic microenvironments during routine synthetic steps can lead to its premature cleavage, compromising yields and complicating purifications.

This center is structured to help you diagnose the root cause of Mmt loss, implement robust preventative measures, and troubleshoot effectively when problems arise.

Part 1: FAQs - Understanding Mmt Group Stability

This section addresses the fundamental principles governing Mmt group chemistry. Understanding why it is labile is the first step to controlling its stability.

Q1: What is the chemical reason for the Mmt group's acid sensitivity?

The deprotection of any trityl-based group proceeds through an SN1-type mechanism involving the formation of a carbocation.[4][5] The process begins with the protonation of the ether or amine linkage, followed by cleavage to release the protected functional group and form a trityl cation.[5] The Mmt group has a methoxy substituent, which is an electron-donating group. This group stabilizes the resulting carbocation through resonance, making it much easier to form than the unsubstituted trityl cation.[1] This enhanced stability is why the Mmt group can be cleaved under much milder acidic conditions.

Mechanism of Acid-Catalyzed Mmt Deprotection

Caption: Acid-catalyzed SN1 deprotection of an Mmt-protected alcohol.

Q2: How does the Mmt group's stability compare to other common trityl groups?

The stability of trityl-based protecting groups is inversely related to the electron-donating ability of their substituents. More electron-donating groups lead to greater carbocation stability and thus, higher acid lability.

| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions |

| Trityl (Trt) | Triphenylmethyl | Least Labile | 90% TFA[6] |

| Monomethoxytrityl (Mmt) | 4-Methoxytrityl | Intermediate | 1% TFA in DCM[6][7] |

| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl | More Labile | Dilute Dichloroacetic/Trichloroacetic Acid |

| Trimethoxytrityl (TMT) | 4,4',4"-Trimethoxytrityl | Most Labile | Very Mild Acid (e.g., Acetic Acid) |

The order of acid lability is generally: TMT > DMT > MMT > Trt .[8] The Mmt group can be selectively removed under conditions that leave Trt and tert-butyl (tBu) based groups intact, making it an excellent orthogonal protecting group.[3][9][10]

Q3: Can non-acidic reagents or conditions cause premature Mmt deprotection?

Yes, several "hidden" sources of acidity are common culprits for unexpected Mmt cleavage:

-

Acidic Silica Gel: Standard silica gel is slightly acidic (pKa ~5) due to surface silanol groups and can readily cleave the Mmt group during column chromatography.[11]

-

Chlorinated Solvents: Dichloromethane (DCM), a common solvent, can generate trace amounts of HCl over time, especially upon exposure to light.

-

Reagent Degradation: Older bottles of reagents, such as piperidine used for Fmoc deprotection, can degrade and become acidic.

-

In-situ Acidity: The carboxylic acid being coupled in peptide synthesis, or acidic additives like HOBt in coupling cocktails, can create a sufficiently acidic microenvironment to cause partial deprotection over time.[12][13]

Part 2: Troubleshooting Guide - Diagnosing and Solving Mmt Loss

This section provides actionable protocols to address specific experimental problems.

Problem 1: I'm observing Mmt loss during silica gel chromatography.

-

Root Cause Analysis: The acidic nature of standard silica gel is the primary cause. The stationary phase acts as an acid catalyst, cleaving the Mmt group as the compound passes through the column.

-

Solution: Neutralize the Silica Gel. This protocol passivates the acidic silanol groups on the silica surface, rendering it safe for Mmt-protected compounds.[11][14]

Protocol: Preparation of Neutralized Silica Gel

Materials:

-

Standard silica gel (e.g., 60-120 mesh)

-

Triethylamine (TEA)

-

An appropriate slurry solvent (e.g., petroleum ether or hexane)[15]

-

Rotary evaporator

Procedure:

-

Slurry Formation: In a round-bottom flask, add the required amount of silica gel. Add enough petroleum ether (or hexane) to create a mobile slurry.

-

Neutralization: Add triethylamine (TEA) to the slurry, typically 1-3% of the silica gel's weight (e.g., 1.5-4.5 mL of TEA for 150 g of silica).[15]

-

Mixing: Agitate the slurry thoroughly for 15-20 minutes to ensure the TEA is evenly distributed.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

-

Drying: For best results, dry the neutralized silica gel under high vacuum overnight to remove residual solvent and excess amine.[15] The column can then be packed and run as usual.

-

Self-Validation Check: Before loading your compound, you can test the neutrality by making a small slurry of the treated silica in water and checking the pH with litmus paper or a pH meter. It should be approximately pH 7.

Problem 2: My Mmt group is being cleaved during Fmoc-deprotection in SPPS.

-

Root Cause Analysis: While the standard 20% piperidine in DMF solution for Fmoc removal is basic, it is not the source of the problem.[16] The issue often arises from residual acid from a previous coupling step (e.g., from the carboxylic acid or coupling additives) or from the degradation of the piperidine solution itself.

-

Solution: Modify the Deprotection Cocktail. Adding a small amount of an acid scavenger to the piperidine solution can neutralize trace acidity without affecting the Fmoc-removal efficiency.

Recommended Fmoc-Deprotection Cocktails for Mmt-Containing Peptides

| Cocktail Composition | Rationale | Efficacy | Reference |

| 20% Piperidine in DMF | Standard conditions | Vulnerable to trace acids | [16] |

| 20% Piperidine, 0.1 M HOBt in DMF | HOBt acts as an acid scavenger | Significantly reduces Mmt loss and aspartimide formation | [17][18][19] |

| 20% Piperazine, 0.1 M HOBt in DMF | Piperazine is a weaker base, further reducing side reactions | Excellent for very sensitive sequences | [18][19] |

SPPS Cycle Highlighting Mmt Vulnerability

Caption: The Fmoc deprotection step is a critical point for potential Mmt loss.

Problem 3: I am observing Mmt loss during the amino acid coupling step.

-

Root Cause Analysis: Prolonged exposure to the carboxylic acid and certain coupling reagents can create an acidic environment sufficient to cleave the Mmt group. Urionium/aminium salt activators like HBTU, HATU, and HCTU are often used with additives like HOBt or HOAt, which are acidic.[20][21]

-

Solution: Optimize Coupling Conditions.

-

Use a Non-Acidic Base: Always include a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine in your coupling reaction to neutralize the acidic components.[12]

-

Minimize Coupling Time: Monitor the reaction closely using a qualitative test (e.g., Kaiser test) and proceed to the next step as soon as the coupling is complete to minimize the Mmt group's exposure time.[12]

-

Choose the Right Reagents: For particularly sensitive sequences, consider using coupling reagents that do not require acidic additives, such as carbodiimides (e.g., DIC) with an additive like OxymaPure, which is less acidic than HOBt.

-

Part 3: Best Practices and Preventative Measures

Proactive measures are the most effective way to prevent premature Mmt deprotection.

Troubleshooting Decision Tree for Mmt Loss

Caption: A logical workflow to diagnose and solve premature Mmt deprotection.

-

Reagent Quality: Always use high-purity, fresh reagents. Use freshly opened bottles of anhydrous solvents. Ensure piperidine solutions are made fresh or have been stored properly.

-

Inert Atmosphere: When working with sensitive compounds, especially for prolonged reactions, maintain an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic impurities from atmospheric moisture.

-

Storage: Store Mmt-protected compounds in a dry, dark environment. If dissolving for storage, use a non-acidic solvent and consider adding a trace amount of a non-volatile base like TRIS to buffer the solution if long-term stability is a concern.[22]

-

Strategic Synthesis Planning: When designing your synthesis, be mindful of the Mmt group's lability. Plan subsequent steps to avoid acidic reagents wherever possible. The choice of protecting groups is a critical part of a successful synthesis strategy.[23][24]

By implementing these diagnostic, troubleshooting, and preventative strategies, you can significantly improve the stability of the Mmt group throughout your synthetic workflows, leading to higher yields, simpler purifications, and more reliable results.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 15, 2026, from [Link]

-

Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 15, 2026, from [Link]

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). CEM Corporation. Retrieved January 15, 2026, from [Link]

-

The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. Retrieved January 15, 2026, from [Link]

-

Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier? (n.d.). Glen Research. Retrieved January 15, 2026, from [Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

- Microwave enhanced N-fmoc deprotection in peptide synthesis. (2012). Google Patents.

-